4-乙氧基萘-1-磺酰胺

描述

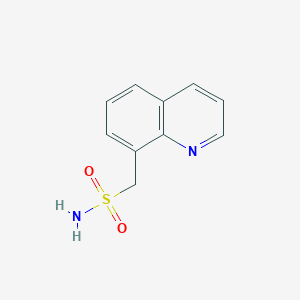

4-Ethoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C12H13NO3S . It is a type of sulfonamide, a group of compounds known for their various applications in medicine and other fields .

Physical And Chemical Properties Analysis

4-Ethoxynaphthalene-1-sulfonamide has a molecular weight of 251.3 and a predicted density of 1.302±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the search results.科学研究应用

酶分析中的共振拉曼光谱

4-乙氧基萘-1-磺酰胺和类似的磺酰胺已经使用共振拉曼 (RR) 光谱进行了研究,特别关注了它们与碳酸酐酶等酶的相互作用。当磺酰胺与酶相互作用时,这种方法可以分析磺酰胺的电离状态和结合机制,从而深入了解酶功能和药物-酶相互作用 (Petersen 等人,1977)。

衍生物的合成和化学转化

研究探索了从磺酰胺(如 4-乙氧基萘-1-磺酰胺)合成衍生物。这些衍生物通过化学转化在生产邻苯二甲酸和苯乙胺等化合物中发挥作用,为合成化学领域和新化学实体的开发做出贡献 (Bennett 等人,2017)。

新型磺酰胺药物的开发

磺酰胺,包括 4-乙氧基萘-1-磺酰胺,一直是新药开发的重点。研究包括合成、结构解析以及探索其作为抗菌和抗炎剂的潜力。这也涉及评估它们对各种细菌菌株的安全性有效性 (Hussain 等人,2022)。

环境影响和降解研究

环境研究已经检查了磺酰胺(包括 4-乙氧基萘-1-磺酰胺)在自然环境中的降解。这包括了解它们的持久性、诱导抗生素耐药性的可能性以及微生物过程降解它们的机制 (Ricken 等人,2013)。

抗菌活性和药物应用

磺酰胺衍生物的抗菌特性已得到广泛研究。这包括它们对不同细菌菌株的有效性,这对新抗生素和药物应用的开发具有影响 (El-Gaby 等人,2018)。

药物化学和药物设计

在药物化学中,磺酰胺(如 4-乙氧基萘-1-磺酰胺)已被用于设计具有多种生物活性且具有有效活性的新化合物。这包括抑制碳酸酐酶和乙酰胆碱酯酶等酶,这些酶与各种治疗应用相关 (Özmen Özgün 等人,2019)。

未来方向

While specific future directions for 4-Ethoxynaphthalene-1-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of sulfonamides, continues to evolve and expand . Future research may focus on improving synthetic efficiencies, reducing environmental impact, and exploring new applications .

作用机制

Target of Action

The primary target of 4-Ethoxynaphthalene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

4-Ethoxynaphthalene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, 4-Ethoxynaphthalene-1-sulfonamide prevents the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Ethoxynaphthalene-1-sulfonamide affects the folic acid synthesis pathway . This disruption leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are vital for bacterial replication . As a result, the bacterial growth is halted .

Pharmacokinetics

It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of 4-Ethoxynaphthalene-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, 4-Ethoxynaphthalene-1-sulfonamide effectively halts the replication of bacteria .

Action Environment

The action, efficacy, and stability of 4-Ethoxynaphthalene-1-sulfonamide can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be influenced by factors such as pH levels, presence of organic matter, and temperature .

属性

IUPAC Name |

4-ethoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCTKNVWWZVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)